molecular formula C18H21BrN2O2 B1342246 tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate CAS No. 886361-90-6

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate

Cat. No.: B1342246
CAS No.: 886361-90-6
M. Wt: 377.3 g/mol
InChI Key: HVSRIJCRJQQFJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate: is a synthetic organic compound that features a complex structure combining an indole moiety with a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: Starting with a bromination reaction of indole to introduce the bromine atom at the 5-position.

    Pyridine Ring Construction: The brominated indole is then reacted with a suitable dihydropyridine precursor under conditions that promote the formation of the dihydropyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the bromine atom or the dihydropyridine ring, potentially yielding debrominated or fully saturated products.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Debrominated indole or fully saturated pyridine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for potential biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate in biological systems is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the dihydropyridine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(5-bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylate
  • tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Uniqueness

  • Structural Features : The combination of the indole and dihydropyridine rings in tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate provides unique chemical properties that are not found in simpler analogs.
  • Reactivity : The presence of the bromine atom and the ester group allows for diverse chemical modifications, making it a versatile compound for synthetic applications.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemical and biological research.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSRIJCRJQQFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594717
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-90-6
Record name tert-Butyl 4-(5-bromo-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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